molecular formula C27H32N4O2 B14932891 N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B14932891
M. Wt: 444.6 g/mol
InChI Key: GGXROBQMAKIXEJ-UHFFFAOYSA-N
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Description

N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a benzyl group, and a beta-carboline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

Molecular Formula

C27H32N4O2

Molecular Weight

444.6 g/mol

IUPAC Name

N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C27H32N4O2/c32-26(30-15-11-21(12-16-30)18-20-6-2-1-3-7-20)10-14-28-27(33)31-17-13-23-22-8-4-5-9-24(22)29-25(23)19-31/h1-9,21,29H,10-19H2,(H,28,33)

InChI Key

GGXROBQMAKIXEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine and beta-carboline intermediates. Common synthetic routes include:

    Formation of Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Benzylation: The piperidine intermediate is then benzylated using benzyl halides under basic conditions.

    Formation of Beta-Carboline Intermediate: The beta-carboline structure is synthesized through Pictet-Spengler reactions involving tryptamines and aldehydes.

    Coupling Reaction: The final step involves coupling the benzylated piperidine with the beta-carboline intermediate using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert ketones to alcohols or amides to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides, sulfonates, or other electrophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders, cancer, and infectious diseases.

    Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.

    Biochemistry: It serves as a tool for studying enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-BENZYL-1-PIPERIDINYL)-3-OXOPROPYL]-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOXAMIDE is unique due to its combined piperidine and beta-carboline structures, which may confer distinct pharmacological properties and therapeutic potential compared to simpler piperidine derivatives.

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